

3-Bromopyrazine-2-carboxamide CAS number and supplier

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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxamide

Cat. No.: B3028697

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An In-depth Technical Guide to **3-Bromopyrazine-2-carboxamide** for Advanced Research

Executive Summary

This technical guide provides an in-depth exploration of **3-Bromopyrazine-2-carboxamide**, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will dissect its fundamental physicochemical properties, delve into its synthetic pathways, and illuminate its functional applications, particularly as a scaffold for novel therapeutic agents. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage the full potential of this versatile compound.

Introduction: The Strategic Importance of Pyrazine Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazine core being of particular significance. Pyrazine carboxamide derivatives are renowned for their diverse pharmacological activities, including well-established roles as antimicrobial and antitubercular agents.^{[1][2][3][4]} **3-Bromopyrazine-2-carboxamide** emerges as a strategically vital intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic elaboration of the pyrazine core. This allows for the generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR) in drug development campaigns. The

carboxamide group at the 2-position offers a crucial hydrogen-bonding motif, often essential for target protein engagement.

Physicochemical Properties

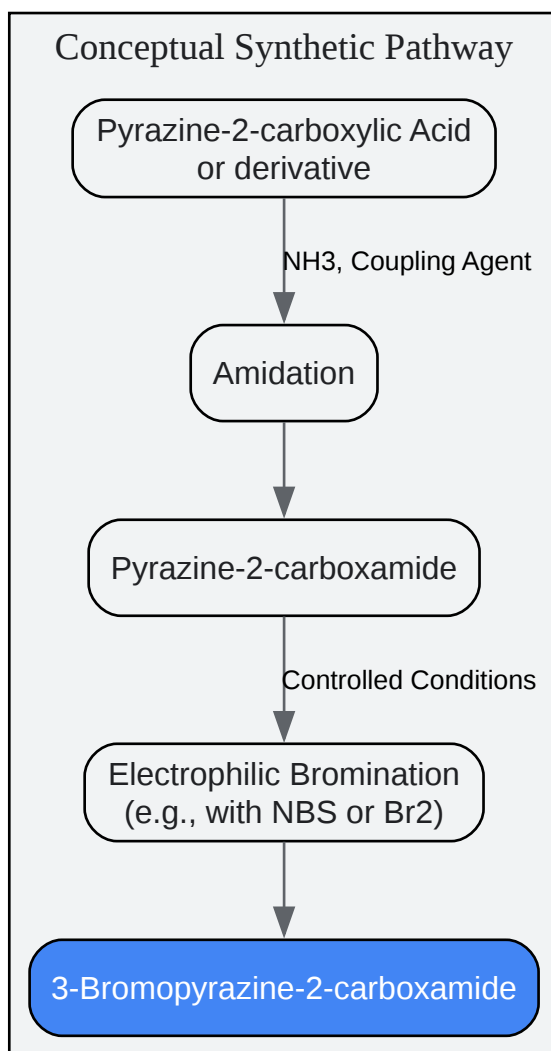
A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its effective application. The key properties of **3-Bromopyrazine-2-carboxamide** are summarized below.

Property	Value	Source
CAS Number	27825-22-5	[5] [6] [7]
Molecular Formula	C ₅ H ₄ BrN ₃ O	[5] [6]
Molecular Weight	202.01 g/mol	[5] [6]
Appearance	Typically a solid	
SMILES	<chem>O=C(C1=NC=CN=C1Br)N</chem>	[5]
Storage Conditions	Inert atmosphere, Room Temperature or 2-8°C	[6]

Synthesis and Mechanistic Insights

The synthesis of **3-Bromopyrazine-2-carboxamide** can be approached through several routes, typically involving the strategic introduction of the bromine atom onto a pre-formed pyrazine-2-carboxamide scaffold or a related precursor. A common conceptual pathway involves the bromination of a suitable pyrazine derivative.

The rationale for such a pathway is grounded in electrophilic aromatic substitution principles, adapted for a heteroaromatic system. The pyrazine ring is electron-deficient, making direct bromination challenging. Therefore, synthesis often starts from more activated precursors like aminopyrazines, followed by diazotization and a Sandmeyer-type reaction to install the bromine atom.



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Caption: Conceptual synthesis of **3-Bromopyrazine-2-carboxamide**.

Applications in Research and Drug Discovery

The primary utility of **3-Bromopyrazine-2-carboxamide** lies in its role as a versatile building block for creating more complex molecules with potential therapeutic value.

- **Antimicrobial Agents:** Pyrazine carboxamides are a well-established class of antimicrobials. The development of novel derivatives to combat drug-resistant pathogens, such as extensively drug-resistant *Salmonella Typhi* (XDR-S. Typhi) and *Mycobacterium tuberculosis*, is an active area of research.^{[1][8]} The bromo-substituent on this compound is the key

starting point for derivatization via cross-coupling reactions to explore new chemical space and identify more potent agents.[8]

- **Enzyme Inhibitors:** Derivatives have shown potent inhibitory activity against enzymes like alkaline phosphatase, indicating a broader potential for this scaffold in targeting various disease pathways.[8]
- **Scaffold for Kinase Inhibitors:** The pyrazine core is a common feature in many kinase inhibitors used in oncology. The ability to functionalize the 3-position allows for the introduction of pharmacophores designed to target the ATP-binding pocket of specific kinases.

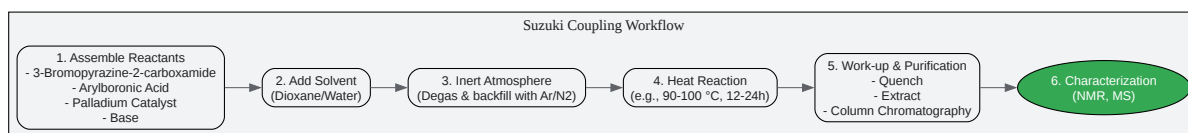
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating workflow for using **3-Bromopyrazine-2-carboxamide** in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted pyrazine.

Objective: To synthesize 3-(Aryl)-pyrazine-2-carboxamide from **3-Bromopyrazine-2-carboxamide** and an arylboronic acid.

Materials:

- **3-Bromopyrazine-2-carboxamide** (1.0 equiv)
- Arylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)
- Schlenk tube or microwave vial
- Inert gas (Argon or Nitrogen)



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Caption: Standard workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk tube, add **3-Bromopyrazine-2-carboxamide** (1.0 equiv), the chosen arylboronic acid (1.1 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
 - Causality: The palladium catalyst is essential for the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. An excess of the boronic acid is often used to ensure complete consumption of the starting bromide.
- Solvent Addition: Add the degassed solvent mixture (e.g., 8-10 mL of 10:1 1,4-dioxane/water per 1 mmol of the starting bromide).
- Inerting: Seal the tube and thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Heating: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 90-100 °C).
 - Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(Aryl)-pyrazine-2-carboxamide.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **3-Bromopyrazine-2-carboxamide** and its derivatives.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled (H332).[\[6\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[9\]](#)[\[11\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[9\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[10\]](#)[\[12\]](#) For long-term stability, storage under an inert atmosphere is recommended.[\[6\]](#)
- **Disposal:** Dispose of waste materials in accordance with local, state, and federal regulations.[\[9\]](#)[\[10\]](#)

Commercial Availability

3-Bromopyrazine-2-carboxamide is available from several chemical suppliers specializing in research chemicals and building blocks.

Supplier	Website
BLD Pharm	https://www.bldpharm.com/
Achmem	https://www.achmem.com/
ChemicalBook	https://www.chemicalbook.com/
Sigma-Aldrich	https://www.sigmaaldrich.com/
Vibrant Pharma Inc.	https://www.vibrantpharma.com/

Note: Availability may vary. It is recommended to check directly with suppliers for current stock and purity specifications.

Conclusion

3-Bromopyrazine-2-carboxamide is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity and its membership in the pharmacologically significant pyrazine family. Its bromo-functionality serves as a linchpin for synthetic diversification, enabling access to a vast array of novel molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively integrate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

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